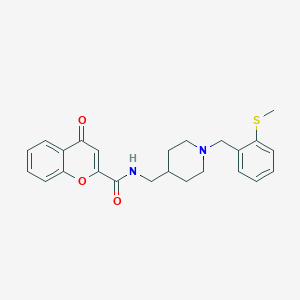

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Piperidine Derivatives: Recent Advances in Synthesis

Piperidines are essential building blocks in drug design and play a significant role in the pharmaceutical industry. Researchers have explored various intra- and intermolecular reactions to synthesize diverse piperidine derivatives. Let’s explore some of these synthetic pathways:

a. Substituted Piperidines: Substituted piperidines result from functionalizing the piperidine ring. Researchers have developed efficient methods for introducing various substituents, allowing customization of the piperidine scaffold for specific applications.

b. Spiropiperidines: Spiropiperidines are fused ring systems where a piperidine ring is connected to another ring. These compounds exhibit unique properties and have potential applications in medicinal chemistry.

c. Condensed Piperidines: Condensed piperidines involve joining the piperidine ring with other heterocycles or aromatic rings. These hybrid structures offer diverse chemical reactivity and biological activity.

d. Piperidinones: Piperidinones are piperidine derivatives with a carbonyl group (C=O) attached to the ring. They serve as key intermediates in drug synthesis and exhibit interesting pharmacological properties.

a. Antipsychotic Agents: Certain antipsychotic drugs contain piperidine-based structures. These compounds modulate neurotransmitter receptors and are used to manage conditions like schizophrenia and bipolar disorder.

b. Analgesics: Piperidine derivatives contribute to pain management. They may act as opioid receptor agonists or enhance the efficacy of existing analgesics.

c. Antiviral Agents: Researchers have explored piperidine-containing compounds as potential antiviral agents. These molecules target viral enzymes or proteins critical for viral replication.

d. Anti-inflammatory Drugs: Piperidine-based compounds exhibit anti-inflammatory properties. They may inhibit cytokine production or modulate immune responses.

e. Anticancer Agents: Some piperidine derivatives show promise in cancer therapy. They interfere with cell proliferation, angiogenesis, or metastasis pathways.

f. Antioxidants: Natural piperidine alkaloids, such as piperine, possess antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of the piperidine class of compounds, which are known to have diverse targets in the body . More research is needed to identify the specific targets of this compound.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating them .

Biochemical Pathways

Piperidine derivatives can influence a wide range of biochemical pathways depending on their specific targets

Pharmacokinetics

It’s known that the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation .

Result of Action

Given the diversity of piperidine derivatives, the effects can range from modulation of neurotransmitter systems to inhibition of enzyme activity . More research is needed to understand the specific effects of this compound.

特性

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-30-23-9-5-2-6-18(23)16-26-12-10-17(11-13-26)15-25-24(28)22-14-20(27)19-7-3-4-8-21(19)29-22/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBVLLCDSHCETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)